molecular formula C17H16N2O3 B5870688 (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide

(2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B5870688
M. Wt: 296.32 g/mol
InChI Key: KXQULTHXNMSFQP-ZHACJKMWSA-N
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Description

(2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide is an organic compound that features a nitrophenyl group and a phenylethyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(18-13-12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-16(15)19(21)22/h1-11H,12-13H2,(H,18,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQULTHXNMSFQP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with N-(2-phenylethyl)amine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

(2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide: shares similarities with other nitrophenyl and phenylethyl derivatives.

    This compound: can be compared to compounds like (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamine and (2E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enone.

Uniqueness

  • The unique combination of the nitrophenyl and phenylethyl groups in this compound provides distinct chemical and biological properties.
  • Its specific structural features may result in unique reactivity and potential applications compared to other similar compounds.

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